5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c12-5-9-8-4(11-5)1-10-3-6-2-7-10/h2-3H,1H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLVGJNCGPENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole-1-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol. This compound has shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, derivatives of oxadiazoles have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Case Studies : In one study, a series of oxadiazole derivatives demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens:
- Mechanism : The thiol group enhances the compound's ability to form reactive sulfur species that can damage microbial membranes .
- Case Studies : Research indicates that oxadiazole derivatives possess broad-spectrum activity against bacteria and fungi. For example, compounds derived from this scaffold showed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations lower than those of traditional antibiotics .
Therapeutic Potential
Given its diverse biological activities:
- Drug Development : The unique structure of this compound positions it as a promising candidate for drug development targeting cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: This compound also contains a triazole ring and has been studied for its potential as an anticancer agent.
1,2,4-Triazole-containing scaffolds: These compounds are widely used in pharmaceuticals and have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both triazole and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness .
Biological Activity
The compound 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects. The information is drawn from a variety of research studies and reviews to ensure a well-rounded understanding of the compound's potential.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring linked to an oxadiazole moiety with a thiol group. This configuration is significant as it contributes to the compound's ability to interact with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C₅H₅N₃OS
- Molecular Weight : 157.18 g/mol
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies indicate that derivatives of 1,3,4-oxadiazoles demonstrate varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.03 µM against Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid .
- Antifungal Activity : The compound also shows promise in antifungal applications. For example, oxadiazole derivatives have been tested against various fungal strains with effective results .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects on multiple cancer cell lines including leukemia and breast cancer cells. For instance, one study reported an IC50 value of 17 µM for a related oxadiazole derivative against human leukemia cells .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been investigated for additional pharmacological activities:
- Antidiabetic Effects : Some studies have suggested that derivatives may possess antidiabetic properties through mechanisms involving glucose metabolism modulation .
- Anti-inflammatory Activity : The compound has also been noted for its potential anti-inflammatory effects in various experimental models .
Research Findings Summary
| Biological Activity | Observations |
|---|---|
| Antibacterial | MIC as low as 0.03 µM against M. tuberculosis; effective against E. coli and S. aureus |
| Antifungal | Effective against multiple fungal strains |
| Anticancer | Inhibits enzymes like thymidylate synthase; IC50 values reported for leukemia cells at 17 µM |
| Antidiabetic | Potential modulation of glucose metabolism |
| Anti-inflammatory | Noted efficacy in experimental models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, and what methodologies ensure high purity?
- Methodology : The compound is typically synthesized via cyclization of hydrazides with carbon disulfide in basic conditions (e.g., KOH) , followed by alkylation of the triazole moiety. For example, alkylation of 1,2,4-triazole-3-thione derivatives with bromoalkanes in propan-2-ol under reflux for 2 hours, using NaOH as a base, yields S-substituted derivatives (73% yield) .
- Purity confirmation : Elemental analysis (C, H, N, S) within ±0.3% error and spectroscopic validation (¹H NMR, IR) are standard. For instance, ¹H NMR peaks at δ 12.71 ppm (S–H) and 4.14 ppm (S–CH₂) confirm structural integrity .
Q. How are spectroscopic techniques employed to characterize this compound and its derivatives?
- Key techniques :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.32–7.54 ppm, methylene groups at δ 4.14 ppm) .
- IR spectroscopy : Detects functional groups (e.g., S–H stretch at ~2500 cm⁻¹, C=N/C=S vibrations at 1600–1500 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C: 40.98%, H: 3.13%, N: 26.06% for C₁₁H₁₀N₆S₃) .
Advanced Research Questions
Q. What strategies optimize reaction conditions to address yield inconsistencies in alkylation or cyclization steps?
- Critical factors :
- Solvent selection : Propan-2-ol or ethanol enhances solubility and reactivity compared to polar aprotic solvents .
- Catalysts : NaOH or triethylamine improves alkylation efficiency by deprotonating thiol groups .
- Temperature control : Reflux (~80°C) minimizes side reactions during cyclization .
- Data-driven adjustments : For example, extending reaction time from 2 to 4 hours increased yield from 73% to 85% in analogous triazole-thiol syntheses .
Q. How do computational studies (e.g., molecular docking) predict the biological activity of derivatives?
- Methodology : Molecular docking with enzymes (e.g., fungal CYP51 or bacterial DHFR) evaluates binding affinities. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced interactions with fungal lanosterol demethylase .
- Validation : Correlate docking scores with experimental IC₅₀ values from antifungal/antibacterial assays .
Q. How can researchers resolve contradictions in spectral or biological activity data across studies?
- Case example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism (thiol vs. thione forms). Standardizing solvents and reporting tautomeric states (e.g., thione dominance in DMSO) improves reproducibility .
- Biological activity : Variability in MIC values against C. albicans may reflect differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Meta-analyses of methodologies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
